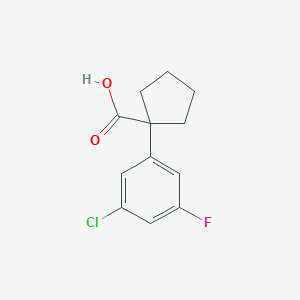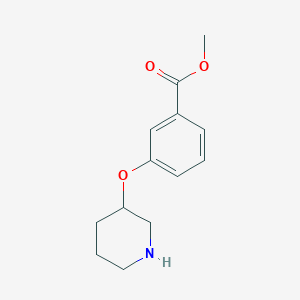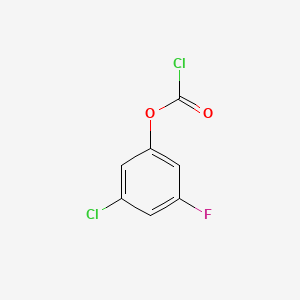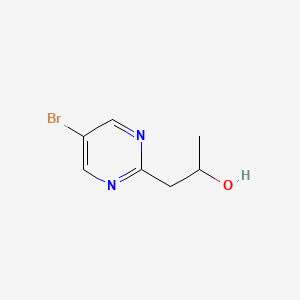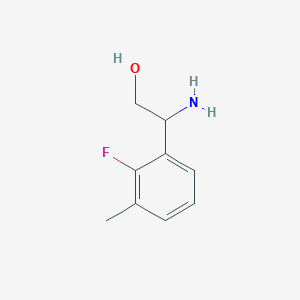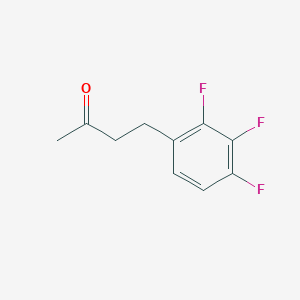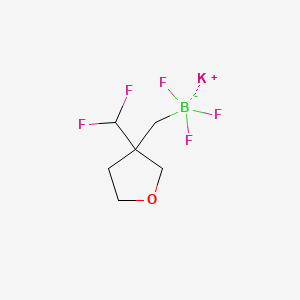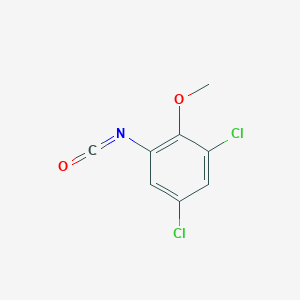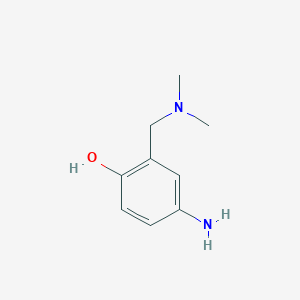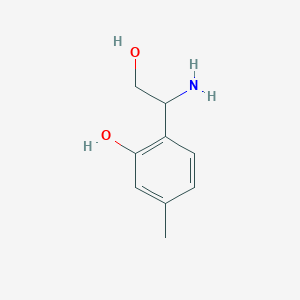
2-(1-Amino-2-hydroxyethyl)-5-methylphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-Amino-2-hydroxyethyl)-5-methylphenol is an organic compound with a phenolic structure It is characterized by the presence of an amino group and a hydroxyl group attached to an ethyl chain, which is further connected to a methyl-substituted phenol ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Amino-2-hydroxyethyl)-5-methylphenol can be achieved through several methods. One common approach involves the condensation reaction between 5-methylsalicylaldehyde and 2-aminoethanol. The reaction typically occurs under acidic conditions, with the use of a catalyst such as hydrochloric acid. The resulting product is then purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include steps such as solvent extraction and distillation to purify the final product.
化学反应分析
Types of Reactions
2-(1-Amino-2-hydroxyethyl)-5-methylphenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The amino group can be reduced to form an amine derivative.
Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or ferric chloride.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenolic compounds.
科学研究应用
2-(1-Amino-2-hydroxyethyl)-5-methylphenol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Industry: It is used in the production of dyes and pigments due to its phenolic structure.
作用机制
The mechanism of action of 2-(1-Amino-2-hydroxyethyl)-5-methylphenol involves its interaction with various molecular targets. The hydroxyl and amino groups allow it to form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. This compound may also act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells.
相似化合物的比较
Similar Compounds
- 2-(1-Amino-2-hydroxyethyl)phenol
- 4-(1-Amino-2-hydroxyethyl)phenol
- 2-(1-Amino-2-hydroxyethyl)-4-methylphenol
Uniqueness
2-(1-Amino-2-hydroxyethyl)-5-methylphenol is unique due to the specific positioning of the amino and hydroxyl groups on the ethyl chain, as well as the presence of a methyl group on the phenol ring
属性
分子式 |
C9H13NO2 |
|---|---|
分子量 |
167.20 g/mol |
IUPAC 名称 |
2-(1-amino-2-hydroxyethyl)-5-methylphenol |
InChI |
InChI=1S/C9H13NO2/c1-6-2-3-7(8(10)5-11)9(12)4-6/h2-4,8,11-12H,5,10H2,1H3 |
InChI 键 |
UEQGTBNKGUXJPW-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)C(CO)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


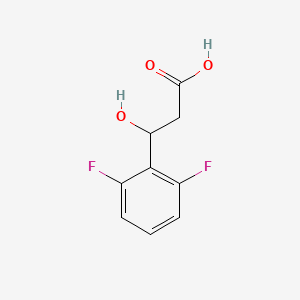
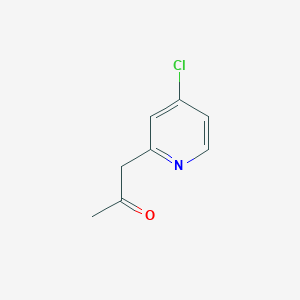
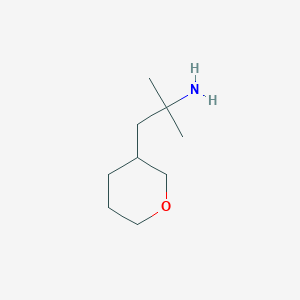

![rac-tert-butyl (3aR,6aR)-3a-(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate](/img/structure/B13605738.png)
